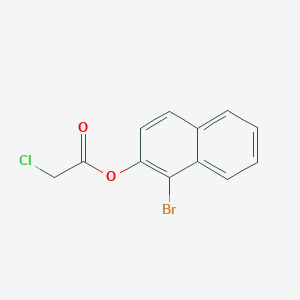

1-Bromonaphthalen-2-yl 2-chloroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromonaphthalen-2-yl 2-chloroacetate is an organic compound with the molecular formula C12H8BrClO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and chlorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromonaphthalen-2-yl 2-chloroacetate typically involves the esterification of 1-bromonaphthalen-2-ol with chloroacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

1-Bromonaphthalen-2-yl 2-chloroacetate undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine and chlorine atoms in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The aromatic ring can be oxidized to form quinones or other oxygenated derivatives.

Reduction: The compound can be reduced to remove the halogen atoms, yielding naphthalene derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether are common methods.

Major Products Formed

Nucleophilic substitution: Substituted naphthalene derivatives with various functional groups.

Oxidation: Naphthoquinones and other oxygenated aromatic compounds.

Reduction: Dehalogenated naphthalene derivatives.

Applications De Recherche Scientifique

Synthetic Applications

1. Synthesis of Bioactive Compounds

1-Bromonaphthalen-2-yl 2-chloroacetate serves as a key intermediate in the synthesis of various bioactive compounds. Its reactivity allows for the introduction of functional groups that are essential in pharmaceuticals.

Case Study: Synthesis of Lesinurad

Lesinurad is a selective uric acid transport inhibitor used in the treatment of gout. A synthetic route involving this compound has been developed, demonstrating its utility in medicinal chemistry . The compound acts as a precursor in the formation of intermediates necessary for the final product.

Applications in Material Science

2. Development of Organic Light Emitting Diodes (OLEDs)

Research indicates that derivatives of naphthalene compounds, including this compound, are being explored for applications in OLED technology due to their favorable electronic properties. The incorporation of this compound into polymer matrices enhances the performance of OLEDs, making them more efficient and stable.

Pharmacological Research

3. Investigating Ion Channel Blockers

Recent studies have identified this compound as a potential ion channel blocker. This application is significant in pharmacological research aimed at developing new therapeutic agents for conditions such as cardiac arrhythmias . The compound's ability to modulate ion channels could lead to innovative treatments.

Data Table: Comparative Analysis of Synthetic Routes

Mécanisme D'action

The mechanism of action of 1-Bromonaphthalen-2-yl 2-chloroacetate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine and chlorine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The aromatic ring can undergo electrophilic aromatic substitution, oxidation, and reduction reactions, leading to the formation of diverse products .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Bromonaphthalen-2-yl acetate: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.

2-Chloronaphthalene: Contains a chlorine atom on the naphthalene ring but lacks the ester functionality, limiting its reactivity in esterification reactions.

1-Naphthyl acetate: Lacks both bromine and chlorine atoms, making it less versatile in halogenation reactions.

Uniqueness

1-Bromonaphthalen-2-yl 2-chloroacetate is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity in nucleophilic substitution and other chemical reactions. This dual halogenation allows for greater versatility in synthetic applications compared to similar compounds .

Activité Biologique

1-Bromonaphthalen-2-yl 2-chloroacetate is an organic compound with the molecular formula C₁₂H₈BrClO₂. This compound is notable for its unique structural features, which include both bromine and chlorine atoms, making it a subject of interest in various fields of chemistry and biology. Its synthesis typically involves the esterification of 1-bromonaphthalen-2-ol with chloroacetic acid, often facilitated by dehydrating agents like thionyl chloride or phosphorus trichloride in inert solvents such as dichloromethane or toluene.

This compound undergoes several chemical reactions, including:

- Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or thiols.

- Oxidation: The aromatic ring can be oxidized to form quinones or other derivatives.

- Reduction: Reduction can lead to the removal of halogen atoms, yielding various naphthalene derivatives.

The biological activity of this compound is primarily attributed to its interactions with biological systems through its halogenated structure. The bromine and chlorine atoms serve as leaving groups in nucleophilic substitution reactions, which can significantly affect enzyme interactions and receptor binding. This compound has been explored for its potential therapeutic applications, particularly in cancer treatment and infectious diseases .

Case Studies and Research Findings

Recent studies have highlighted the biological implications of halogenated aromatic compounds, including this compound:

- Anticancer Activity: Research indicates that halogenated compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound demonstrate significant inhibitory effects on tumor growth in vitro and in vivo models .

- Enzyme Inhibition: The compound has been utilized in studies examining its inhibitory effects on specific enzymes relevant to disease pathways. For example, it may interact with enzymes involved in cell signaling or metabolic processes critical for cancer cell proliferation .

- Toxicological Assessments: Investigations into the toxicity of halogenated compounds have revealed potential adverse effects on human health and environmental systems. Studies suggest that while these compounds can be effective therapeutics, their safety profiles require thorough evaluation due to possible mutagenic effects associated with halogenation .

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 1-Bromonaphthalen-2-yl acetate | Lacks chlorine; less reactive | Moderate anticancer properties |

| 2-Chloronaphthalene | Contains chlorine; no ester functionality | Limited reactivity; primarily used as solvent |

| 1-Naphthyl acetate | No halogens; simpler structure | Lower biological activity compared to halogenated variants |

The presence of both bromine and chlorine in this compound enhances its reactivity and potential applications compared to structurally similar compounds .

Propriétés

IUPAC Name |

(1-bromonaphthalen-2-yl) 2-chloroacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClO2/c13-12-9-4-2-1-3-8(9)5-6-10(12)16-11(15)7-14/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPOUIGESGGYOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)OC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.